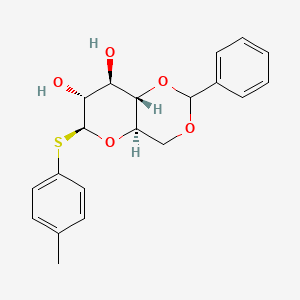
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside
Descripción general
Descripción
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a chemical compound widely used in biomedical research . It is significant as a substrate in several enzymatic reactions, enhancing the comprehensive exploration of carbohydrate metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C20H22O5S . Its IUPAC name is (4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 374.45 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives related to 4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside have been explored in various studies, focusing on their potential applications in medicinal and material sciences. For instance, a study by Daragics & Fügedi (2009) demonstrated the reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf, highlighting a method for regio- and chemoselective ring opening, which is crucial for further chemical modifications and applications in synthesis (Daragics & Fügedi, 2009).
Anticancer and Antimicrobial Applications
Several compounds synthesized from or related to this compound have been investigated for their biological activities. Research by Yan et al. (2015) on pyrazolone-enamines derived from benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (a related compound) showed significant inhibition of the proliferation of human liver cancer HepG2 cells, indicating potential anticancer applications (Yan et al., 2015). Another study by Bhat, Shalla, & Dongre (2015) on the green synthesis of methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrated good in vitro antimicrobial and antifungal activities, suggesting the potential of these derivatives in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Material Science Applications
The research extends into material science, where derivatives of this compound are explored for their utility in creating advanced materials. For example, studies on the synthesis of novel glycoside lactone derivatives highlight the potential of these compounds in developing new materials with unique properties (Zhang, Du, Liu, & Zhu, 2001).
Advanced Synthesis Techniques
Innovative synthesis methods involving this compound derivatives have been reported, such as the stereoselective synthesis techniques by Liu, Zhang, & Zhang (2001), which provide a foundation for the development of novel compounds with potential applications in various scientific fields (Liu, Zhang, & Zhang, 2001).
Mecanismo De Acción
Target of Action
It is known to be a substrate in several enzymatic reactions , suggesting that it interacts with various enzymes in the body.
Mode of Action
As a substrate in enzymatic reactions , it likely undergoes biochemical transformations catalyzed by these enzymes, leading to various downstream effects.
Biochemical Pathways
4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside is involved in carbohydrate metabolism As a substrate in enzymatic reactions, it likely participates in various biochemical pathways related to the metabolism of carbohydrates
Análisis Bioquímico
Molecular Mechanism
The molecular mechanism of 4-Methylphenyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves its binding interactions with enzymes such as β-galactosidase. The compound binds to the enzyme’s active site, leading to the hydrolysis of the glycosidic bond. This interaction can result in enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular metabolism without causing adverse effects. At high doses, it can lead to toxic effects, including cellular damage and metabolic imbalances. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes .
Propiedades
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVGCBDTUPQRQ-NPKOBNKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166886 | |
| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868241-49-0 | |
| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868241-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenyl 4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




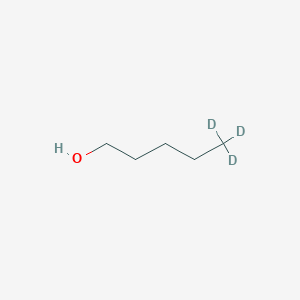
![ethyl 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride](/img/structure/B1433370.png)


![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
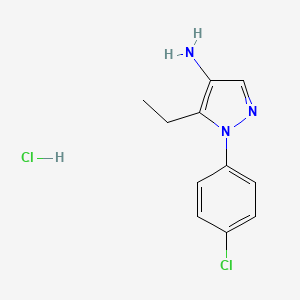
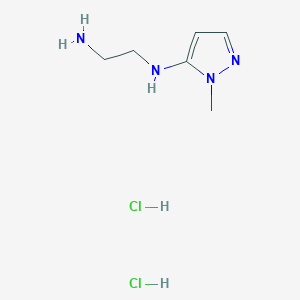
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
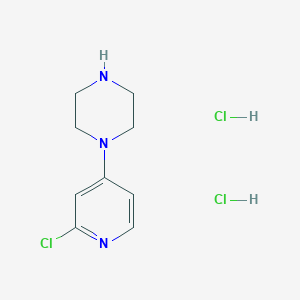



![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)